molecular formula C20H20N4OS B3518609 2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 618441-16-0

2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B3518609
CAS No.: 618441-16-0
M. Wt: 364.5 g/mol
InChI Key: JEGXKCICMXRUID-UHFFFAOYSA-N
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Description

2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at position 5 with a 2-methylphenyl group and at position 4 with a propenyl (allyl) group. A sulfanyl (-S-) linker bridges the triazole ring to an acetamide moiety, which is further substituted with an N-phenyl group. Triazole derivatives are widely studied for their biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

2-[[5-(2-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-3-13-24-19(17-12-8-7-9-15(17)2)22-23-20(24)26-14-18(25)21-16-10-5-4-6-11-16/h3-12H,1,13-14H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGXKCICMXRUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618441-16-0
Record name 2-((4-ALLYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-PHENYLACETAMIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group and the phenylacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the phenylacetamide moiety.

Scientific Research Applications

2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-{[5-(2-Chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

  • Key Differences : Replaces the 2-methylphenyl group with a 2-chlorophenyl group and substitutes the propenyl group with a pyrrole ring.
  • The pyrrole ring introduces additional hydrogen-bonding sites, which may influence target binding .
  • Biological Activity: Demonstrated superior antifungal and antimicrobial efficacy compared to non-halogenated analogues .

2-{[5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide (CID 3414890)

  • Key Differences : Features a 4-methoxyphenyl group at position 5 and a methyl group at position 4 instead of propenyl.
  • The methyl group reduces steric hindrance compared to propenyl .
  • Chemical Properties : Higher logP value (3.2) compared to the target compound (estimated logP ~2.8), suggesting greater lipophilicity .

Analogues with Heterocyclic Modifications

Fluconazole

  • Key Differences : A bis-triazole antifungal drug lacking the acetamide and sulfanyl linker.
  • Impact : The absence of the acetamide group reduces hydrogen-bonding capacity, but the fluorine substituent enhances bioavailability and CNS penetration.
  • Biological Activity : Broad-spectrum antifungal activity; the target compound’s propenyl and methylphenyl groups may offer a divergent selectivity profile .

2-{[5-(1,3-Thiazol-4-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide

  • Key Differences : Incorporates a thiazole ring at position 5 and a benzyl group on the acetamide.

Functional Group Variations in the Acetamide Moiety

2-{[4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide

  • Key Differences: Substitutes the propenyl group with an amino group and replaces the N-phenyl with a benzyl group.
  • Impact: The amino group enhances solubility and enables covalent interactions with biological targets. The benzyl group may improve binding to hydrophobic enzyme pockets .

N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

  • Key Differences : Features a 4-(methylsulfanyl)benzyl group at position 5 and a 2-chlorophenyl group on the acetamide.
  • The chlorine atom may improve pharmacokinetic properties .

Comparative Data Table

Compound Name Key Structural Features Notable Biological Activity Reference
Target Compound 2-methylphenyl, propenyl, N-phenylacetamide Hypothesized antimicrobial -
2-{[5-(2-Chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide 2-chlorophenyl, pyrrole Antifungal, antimicrobial
Fluconazole Bis-triazole, fluorine Broad-spectrum antifungal
CID 3414890 4-methoxyphenyl, methyl High lipophilicity (logP 3.2)
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Methylsulfanyl, 2-chlorophenyl Antioxidant

Key Research Findings

  • Electronic Effects : Chlorophenyl and methoxyphenyl substituents significantly alter electron density, impacting reactivity and target binding .
  • Biological Potential: Triazole-acetamide hybrids with halogenated or heterocyclic substituents show promise in overcoming drug resistance in microbial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

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